

Commercial availability and suppliers of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate*

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An In-Depth Technical Guide to Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate

Abstract: This guide provides a comprehensive technical overview of **tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate** (CAS No: 188988-46-7), a pivotal building block in modern organic and medicinal chemistry. We will explore its chemical properties, commercial availability from leading suppliers, and robust synthetic strategies. Furthermore, this document details its critical applications in drug discovery and fine chemical synthesis, complete with representative experimental protocols and safety information. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Section 1: Introduction to Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is a bifunctional organic molecule featuring a core indole heterocycle. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen and a primary aminomethyl group at the C3-position makes it an exceptionally valuable intermediate.

The Boc group serves two primary functions: it deactivates the typically nucleophilic indole nitrogen, preventing unwanted side reactions, and it enhances the solubility of the molecule in

common organic solvents. The primary amine at the 3-position provides a reactive handle for a wide array of chemical transformations, including amide bond formation, alkylation, and sulfonylation. This unique structural arrangement allows for sequential and controlled modifications, making it a cornerstone in the construction of complex molecular architectures.

1.1. Chemical Identity and Structure

- IUPAC Name: tert-butyl 3-(aminomethyl)indole-1-carboxylate[1][2]
- CAS Number: 188988-46-7[1][2]
- Molecular Formula: C₁₄H₁₈N₂O₂[1][2]
- Molecular Weight: 246.31 g/mol [2][3]
- Common Synonyms: (1-Boc-3-indolyl)methanamine, 3-(Aminomethyl)-1-Boc-1H-indole, 1H-Indole-1-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester[1]
- Also Available As: Hydrochloride salt (CAS: 1401425-95-3)[4][5]

1.2. Physicochemical Properties

- Appearance: Solid (Note: One supplier lists it as a liquid, which may indicate it is sold in a solution or has a low melting point)[3].
- Purity: Commercially available with purities typically ranging from 95% to 98%[2][3].
- Storage Conditions: To ensure stability and prevent degradation, the compound should be stored in a refrigerator or a cool, dry place away from direct light.

Section 2: Commercial Availability and Supplier Analysis

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is readily available from numerous chemical suppliers specializing in research and development compounds. The accessibility of this reagent is crucial for its widespread adoption in discovery projects. Below is a comparative analysis of offerings from prominent vendors.

Table 1: Comparative Supplier Data

| Supplier | Brand/Partner | CAS Number | Purity | Available Quantities |
|-------------------------|-----------------|--------------|--------|-----------------------------|
| Sigma-Aldrich | Synthonix Corp. | 188988-46-7 | 95% | 100 mg, 250 mg, 1 g |
| CymitQuimica | Fluorochem | 188988-46-7 | 95% | 250 mg, 1 g, 5 g[3] |
| Advanced ChemBlocks | AChemBlock | 188988-46-7 | 95.00% | Custom Quotation[2] |
| CymitQuimica (HCl Salt) | Fluorochem | 1401425-95-3 | 97% | 100 mg, 250 mg, 1 g, 5 g[4] |

Note: Pricing is subject to change and should be verified on the supplier's website. The data presented is for comparative purposes.

Section 3: Synthesis and Purification Strategies

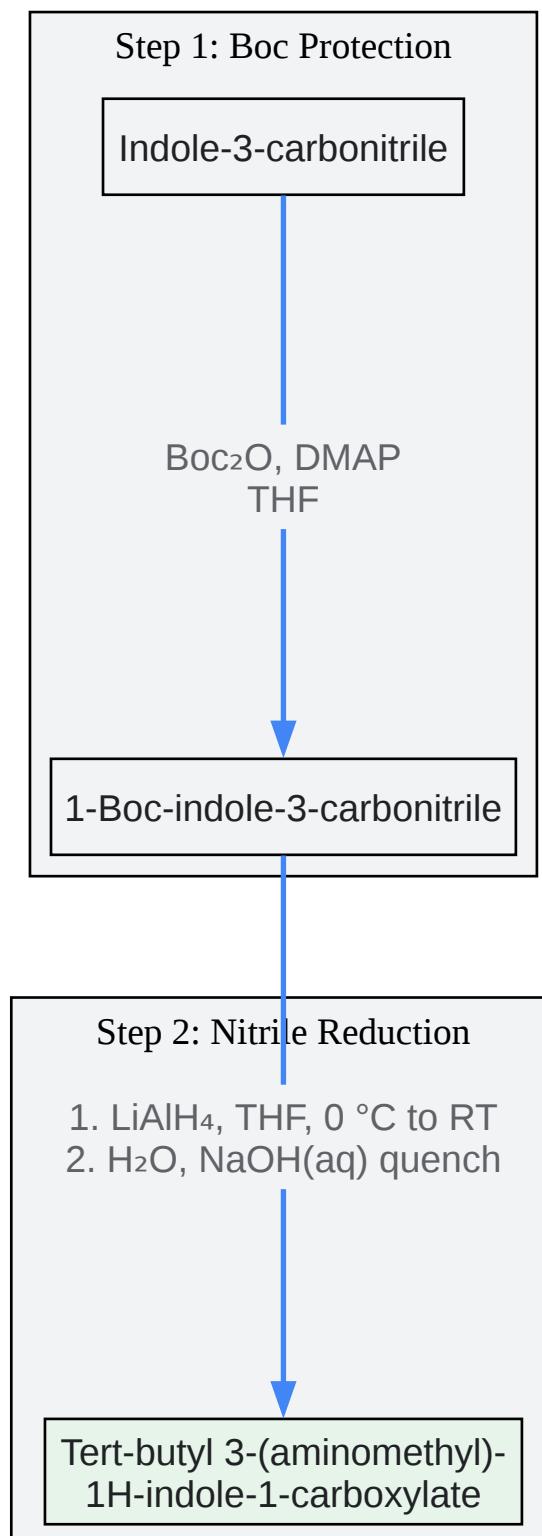
While commercially available, understanding the synthesis of this key intermediate is valuable for process development and cost analysis on a larger scale. A common and reliable strategy involves the reduction of the corresponding nitrile precursor, 1-Boc-indole-3-carbonitrile.

3.1. Rationale for Synthetic Route Selection

The reduction of a nitrile to a primary amine is a high-yielding and well-established transformation in organic synthesis. The starting material, 1-Boc-indole-3-carbonitrile, is itself readily prepared from commercially available indole-3-carbonitrile. This two-step sequence is efficient and scalable. Lithium aluminum hydride (LiAlH_4) is a powerful reducing agent capable of cleanly converting nitriles to primary amines and is the reagent of choice for this transformation.[6] Catalytic hydrogenation is an alternative method that avoids pyrophoric reagents.[7][8][9][10]

3.2. Representative Synthetic Workflow

The diagram below illustrates a robust two-step process for preparing the title compound from indole-3-carbonitrile.



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Caption: Synthetic pathway for **Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate**.

3.3. Detailed Experimental Protocol: Nitrile Reduction

This protocol is a representative example based on established chemical principles for lithium aluminum hydride reductions.[\[6\]](#)[\[11\]](#)

Materials:

- 1-Boc-indole-3-carbonitrile (1.0 eq)
- Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- Deionized Water
- 15% Sodium Hydroxide (NaOH) solution
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Ethyl Acetate (EtOAc)
- Hexanes

Procedure:

- Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with lithium aluminum hydride under a nitrogen atmosphere. Anhydrous THF is added via cannula to create a suspension.
- Cooling: The suspension is cooled to 0 °C in an ice-water bath. Causality: This is a highly exothermic reaction. Cooling is critical to control the reaction rate and prevent dangerous temperature spikes.

- Substrate Addition: A solution of 1-Boc-indole-3-carbonitrile in anhydrous THF is added dropwise to the cooled LiAlH_4 suspension, maintaining the internal temperature below 10 °C.
- Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- Workup (Fieser Method): The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and finally more water.[\[12\]](#)
Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying purification.[\[11\]](#)[\[12\]](#)
- Filtration and Extraction: The resulting slurry is stirred vigorously for 15 minutes, then anhydrous MgSO_4 is added. The mixture is filtered through a pad of Celite®, and the filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are collected.
- Isolation: The solvent is removed under reduced pressure to yield the crude product.

3.4. Purification and Characterization

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase to prevent the amine from streaking on the acidic silica.

- ^1H NMR: Will show characteristic peaks for the Boc group (~1.6 ppm, 9H), the indole ring protons, and the newly formed aminomethyl CH_2 group.
- Mass Spectrometry: Will confirm the molecular weight ($m/z = 247.1 [\text{M}+\text{H}]^+$).
- HPLC: Used to determine the purity of the final product.

Section 4: Key Applications in Research and Development

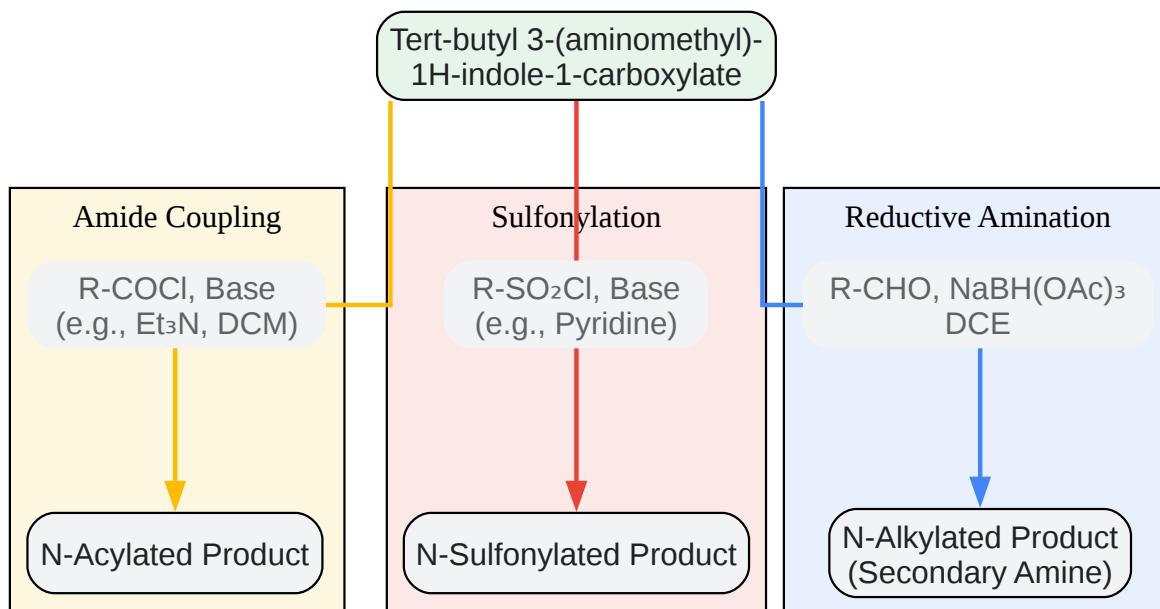
The utility of this molecule stems from its pre-installed, orthogonally protected functional groups, allowing it to serve as a versatile scaffold.

4.1. Role as a Key Building Block

The primary amine is a nucleophile that can readily participate in a variety of coupling reactions. After coupling, the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal the indole N-H, which can then be functionalized in a subsequent step. This sequence is fundamental in combinatorial chemistry and library synthesis.

4.2. Workflow for Downstream Functionalization

The following diagram illustrates how a researcher can use **Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate** as a starting point for diversification.



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Caption: Diversification pathways from the primary amine functional group.

This building block is particularly relevant in the synthesis of tryptamine derivatives and other neurologically active compounds where the indole scaffold is a common pharmacophore.

Section 5: Safety and Handling

As a laboratory chemical, proper safety precautions must be observed.

- GHS Pictogram: GHS07 (Exclamation mark)[13]
- Signal Word: Warning[13]
- Hazard Statements:[13]
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Section 6: Conclusion

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is a high-value, commercially accessible chemical intermediate. Its well-defined structure, featuring orthogonally protected functional groups, provides chemists with a reliable and versatile tool for the synthesis of complex molecules. From its straightforward synthesis to its diverse applications in drug discovery and materials science, this compound represents an enabling building block for innovation in chemical research.

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